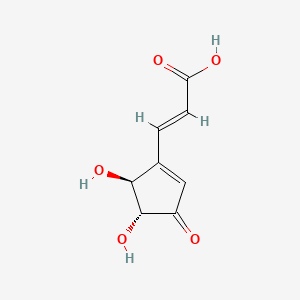

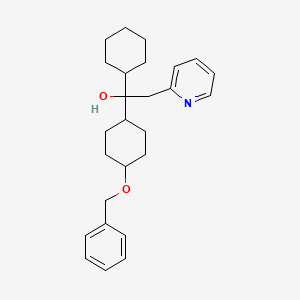

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol is a multifaceted pharmaceutical intermediate . It exhibits exceptional potential as an anti-diabetic therapeutic agent . It is also a stable blocked sugar for chiral synthesis and asymmetric reduction .

Synthesis Analysis

This compound has been the subject of intense preclinical investigation, with extensive studies highlighting its capacity to synthesize compounds that demonstrate varying levels of intrinsic antidiabetic properties .Molecular Structure Analysis

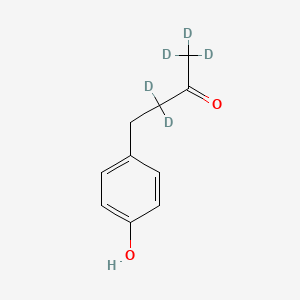

The molecular formula of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol is C13H14O4 . Its molecular weight is 234.25 . The IUPAC name is (7aR,7bS)-6-phenylhexahydrooxireno [2’,3’:4,5]pyrano [3,2-d] [1,3]dioxine .Chemical Reactions Analysis

While specific chemical reactions involving 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol are not mentioned in the search results, it is known to be a stable blocked sugar used for chiral synthesis and asymmetric reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol include a molecular weight of 234.25 and a molecular formula of C13H14O4 . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique

Synthesis and Biological Activity : This compound has been utilized in the synthesis of specific derivatives showing significant biological activities. For example, in the study of hypnotic activity, derivatives of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol exhibited effectiveness comparable to known hypnotic drugs (Kuszmann & Medgyes, 1980).

Chiral Complex Formers and Transphase Transfer Agents : It has been applied in the synthesis of chiral podands and crown ethers, showcasing the utility of O-alkylation in superbasic medium for synthesizing complex formers and agents for transphase transfer (Él'perina, Abylgaziev & Serebryakov, 1988).

Nucleoside Synthesis : This compound serves as a starting material for synthesizing nucleosides with adenine and uracil base moieties, demonstrating its importance in the field of nucleoside research (Hossain et al., 1999).

Synthetic Chemistry : Research has shown its application in the preparation of derivatives like 3-deoxy-3-C-nitro-d-glucal and related compounds, showcasing its versatility in synthetic chemistry (Sakakibara, Nomura & Sudoh, 1983).

Regioselective Cleavage and Chiral Ligands : Studies have explored its use in regioselective cleavage under oxidative and reductive conditions, leading to the synthesis of valuable chiral ligands (Aravind, Mohanty, Pratap & Baskaran, 2005).

Polymer Science : Its derivatives have been used in cyclopolymerizations, contributing to the synthesis of polymers with specific rotational properties and solubility characteristics (Kakuchi, Satoh, Umeda, Hashimoto & Yokota, 1995).

Antitumor Activity : There's research into derivatives of this compound for potential antitumor activities, highlighting its significance in medicinal chemistry (Kuszmann & Vargha, 1971).

Oligonucleotide Synthesis : Its use in the synthesis of oligonucleotides with purine base moieties has been investigated, demonstrating its role in the development of novel nucleic acid analogues (Hossain & Herdewijn, 1998).

Biobased Polyimides : A study has shown its application in the synthesis of novel biobased polyimides with impressive optical transparency, solubility, and thermal stability, suggesting its potential in materials science (Yang, Zhang, Huang, Liu, Wang & Chen, 2015).

Propriétés

IUPAC Name |

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-JVASRFHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

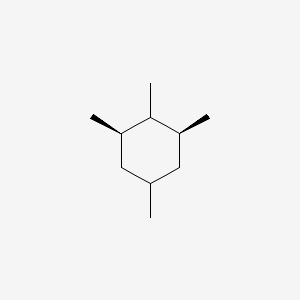

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

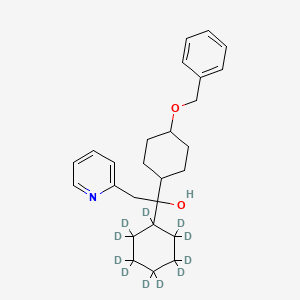

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

methanone](/img/structure/B564812.png)

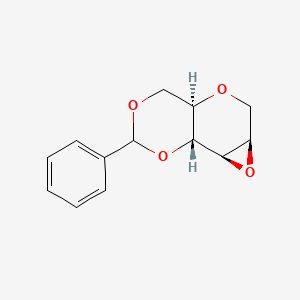

![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)

![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)